Acepromazine

Veterinary Anesthesiology Antiarrhythmic Efficacy Epinephrine Sensitization

Acepromazine (acetylpromazine) is a phenothiazine-derivative neuroleptic agent that functions as a CNS depressant with primary activity at dopaminergic (D2) and α1-adrenergic receptors. Originally developed as an antipsychotic in human medicine during the 1950s, acepromazine is now used almost exclusively in veterinary medicine as a tranquilizer, sedative, and antiemetic in dogs, cats, and horses.

Molecular Formula C19H22N2OS
Molecular Weight 326.5 g/mol
CAS No. 61-00-7
Cat. No. B1664959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcepromazine
CAS61-00-7
SynonymsAcepromazine
Acepromazine Maleate
Acetazine
Acetopromazine
Acetylpromazine
Calmivet
Maleate, Acepromazine
Plegicil
Vetranquil
Molecular FormulaC19H22N2OS
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C
InChIInChI=1S/C19H22N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13H,6,11-12H2,1-3H3
InChIKeyNOSIYYJFMPDDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.80e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acepromazine (CAS 61-00-7) Procurement Guide for Veterinary Sedation and Pre-Anesthetic Research


Acepromazine (acetylpromazine) is a phenothiazine-derivative neuroleptic agent that functions as a CNS depressant with primary activity at dopaminergic (D2) and α1-adrenergic receptors [1]. Originally developed as an antipsychotic in human medicine during the 1950s, acepromazine is now used almost exclusively in veterinary medicine as a tranquilizer, sedative, and antiemetic in dogs, cats, and horses [1]. Its pharmacologic profile includes vasodilation, dose-dependent sedation, antiarrhythmic activity, and mild antihistaminic effects [2].

Why Acepromazine Cannot Be Readily Substituted by Chlorpromazine or Other Phenothiazines in Veterinary Protocols


Phenothiazine tranquilizers exhibit substantial inter-compound variability in potency, receptor selectivity, metabolic clearance, and species-specific effects that preclude generic substitution [1]. In the horse, urinary recovery of acepromazine metabolites is only 3% of the administered dose, compared to 19% for chlorpromazine and 10% for promazine, reflecting fundamental differences in metabolic processing and elimination kinetics [1]. In dogs, acepromazine demonstrates equipotent sedation to chlorpromazine at approximately 10-fold lower mg/kg doses (0.1 mg/kg acepromazine versus 1.0 mg/kg chlorpromazine) while producing less cardiovascular depression as measured by bispectral index monitoring [2]. These quantitative disparities underscore the necessity of compound-specific procurement rather than class-level substitution for reproducible experimental or clinical outcomes.

Quantitative Differentiation of Acepromazine (CAS 61-00-7) Versus Principal Veterinary Comparators


Antiarrhythmic Protection: Acepromazine Versus Xylazine Under Halothane Anesthesia in Dogs

Acepromazine demonstrates a significant protective antiarrhythmic effect against epinephrine-induced ventricular arrhythmias in halothane-anesthetized dogs, in contrast to xylazine which provides no such protection. In a controlled crossover study of six healthy dogs, acepromazine (0.025 mg/kg IV) increased the arrhythmogenic dose of epinephrine (ADE) to 20.95 μg/kg (± 2.28 SEM) at 20 minutes post-administration, a 3.2-fold elevation relative to the untreated control baseline (ADE = 6.64 μg/kg ± 1.09) [1]. By comparison, xylazine (1.1 mg/kg IV) produced no significant change in ADE relative to control, with values of 5.82 μg/kg (± 0.95) at 20 minutes and 6.13 μg/kg (± 1.05) at 4 hours post-administration [1].

Veterinary Anesthesiology Antiarrhythmic Efficacy Epinephrine Sensitization

Metabolic Clearance and Detection: Urinary Metabolite Recovery in the Horse

Acepromazine undergoes substantially less extensive metabolic conjugation and exhibits markedly lower urinary recovery of metabolites in the horse compared to chlorpromazine and promazine. Quantitative analysis of equine urine following phenothiazine administration demonstrated that only 3% of an acepromazine dose is recovered as urinary metabolites, versus 19% for chlorpromazine and 10% for promazine [1]. Additionally, acepromazine generated only 11 detectable metabolites in equine urine, compared to 20 metabolites identified for chlorpromazine and 30 for promazine [1]. The metabolic pathway differs qualitatively as well: acepromazine is not conjugated to a great extent and instead loses the side-chain ketone grouping for excretion in sulfoxide form, whereas chlorpromazine and promazine undergo extensive hydroxylation followed by glucuronic acid conjugation [1].

Equine Pharmacology Drug Metabolism Elimination Kinetics

Dose-Response Sedative Potency: Acepromazine Versus Chlorpromazine in Dogs

Acepromazine achieves comparable or superior sedation to chlorpromazine at approximately 10-fold lower mg/kg doses, while producing less profound hypnosis and cardiovascular depression. In a comparative study of 90 dogs (nine groups of 10 animals each), acepromazine administered intravenously at 0.1 mg/kg produced sedative effects comparable to chlorpromazine at 1.0 mg/kg IV, representing a 10-fold potency advantage on a weight basis [1]. Bispectral index (BIS) monitoring revealed that chlorpromazine at 1.0 mg/kg produced significantly greater depression of cortical activity (indicating deeper hypnosis) compared to acepromazine, with acepromazine characterized as the least depressing agent among the phenothiazines evaluated [1]. Additionally, the study concluded that chlorpromazine produced more pronounced hypotension than acepromazine at equipotent sedative doses [1].

Veterinary Sedation Bispectral Index Monitoring Dose-Response Comparison

Hematocrit Reduction Sensitivity: Acepromazine Dose-Response in the Horse

Acepromazine produces a highly sensitive, dose-dependent reduction in hematocrit via α1-adrenergic blockade-mediated splenic sequestration, with detectable effects at doses as low as 0.002 mg/kg IV (approximately 1 mg total dose in a 500 kg horse) [1]. Increasing dosages produced greater than 20% reduction in hematocrit from control levels, establishing hematocrit changes as the most sensitive pharmacodynamic marker of acepromazine administration in the horse, exceeding the sensitivity of penile extension, respiratory rate, and locomotor responses [1]. This effect is mediated through acepromazine's α1-adrenoceptor antagonism causing vasodilation and splenic pooling of erythrocytes [2].

Equine Pharmacology Hematologic Effects Splenic Sequestration

α1-Adrenoceptor Affinity: Comparative Receptor Binding Profile

Acepromazine functions as an α1-adrenoceptor antagonist, producing vasodilation and hypotension through blockade of peripheral vascular α1-receptors [1]. In the equine model, acepromazine demonstrates extensive plasma protein binding (>99%) and a large volume of distribution (Vd = 6.6 L/kg) following IV administration, with an elimination half-life (β-phase) of 184.8 minutes [2]. The α1-antagonist activity of acepromazine is sufficient to reverse the vasoconstrictor effects of exogenously administered epinephrine, leaving β2-mediated vasodilatory effects unopposed and potentially exacerbating hypotension if epinephrine is co-administered [3]. This receptor-level mechanism distinguishes acepromazine from α2-agonists such as xylazine and detomidine, which produce sedation via a fundamentally different receptor pathway.

Receptor Pharmacology Alpha-Adrenergic Antagonism Vasodilatory Mechanism

Antiemetic Activity: Comparative Potency Relative to Chlorpromazine

Acepromazine demonstrates antiemetic activity at substantially lower doses than chlorpromazine, consistent with its general potency profile in the phenothiazine class. Recommended antiemetic dosing for acepromazine is 0.01-0.05 mg/kg IM or SC, compared to 0.5 mg/kg IM or SC for chlorpromazine administered every 6-8 hours [1]. This 10- to 50-fold potency difference on a mg/kg basis for antiemetic effect mirrors the sedative potency differential observed in canine studies. Both compounds act through dopamine D2 receptor antagonism in the chemoreceptor trigger zone (CRTZ) and emetic center [2]. Notably, acepromazine is currently used almost exclusively in veterinary species, whereas chlorpromazine retains significant human antipsychotic indications, reflecting divergent regulatory and safety profiles that may influence procurement decisions for veterinary research [2].

Antiemetic Efficacy Dopamine Receptor Antagonism Veterinary Premedication

Evidence-Based Research and Industrial Application Scenarios for Acepromazine (CAS 61-00-7)


Equine Pre-Anesthetic Sedation Requiring Arrhythmia Protection

Acepromazine is the preferred premedication for equine inhalant anesthesia protocols where protection against catecholamine-induced ventricular arrhythmias is a clinical priority. The 3.2-fold increase in arrhythmogenic dose of epinephrine (ADE) conferred by acepromazine (0.025 mg/kg IV) [3] provides a measurable safety margin not available with xylazine premedication. This application is particularly relevant for equine surgical procedures involving significant sympathetic stimulation or potential exogenous catecholamine exposure.

Canine Sedation Protocols Requiring High Potency with Reduced Hemodynamic Depression

Acepromazine enables effective canine sedation at 10-fold lower mg/kg doses compared to chlorpromazine (0.1 mg/kg acepromazine versus 1.0 mg/kg chlorpromazine IV) while producing less cortical depression as measured by bispectral index monitoring [3]. This potency advantage makes acepromazine the compound of choice for research protocols or clinical applications where minimizing drug mass per patient is desirable, such as in small-breed dogs or geriatric patients with compromised cardiovascular reserve.

Pharmacokinetic Studies Requiring Prolonged Tissue Distribution and Delayed Clearance

Acepromazine's extensive tissue distribution (Vd = 6.6 L/kg in horses) and >99% plasma protein binding [3], combined with its uniquely low urinary metabolite recovery (3% of dose) compared to other phenothiazines (chlorpromazine 19%, promazine 10%) [4], make it the compound of choice for research applications requiring prolonged drug residence time or investigation of tissue-specific pharmacodynamics. The limited urinary excretion necessitates alternative monitoring strategies for regulatory compliance in performance animals.

Comparative Veterinary Pharmacology Research on α1-Adrenergic Mechanisms

Acepromazine serves as the prototypical veterinary α1-adrenoceptor antagonist for studies investigating vasodilatory mechanisms, splenic sequestration, and hematocrit modulation. The extreme sensitivity of hematocrit to acepromazine (detectable reduction at 0.002 mg/kg IV, >20% reduction at higher doses) [3] provides a quantitative pharmacodynamic endpoint for dose-response studies. This application supports research into cardiovascular pharmacology, anesthetic adjunct protocols, and species-specific adrenergic receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acepromazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.